molecular formula C25H33N5O3S B2821227 4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 923243-85-0

4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2821227
CAS No.: 923243-85-0
M. Wt: 483.63
InChI Key: CESZRFHWAOYSDR-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C26H33N5O2 This compound is characterized by its unique structure, which includes a butoxy group, a diethylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of diethylamine with a suitable precursor to form the diethylamino-substituted pyrimidine.

    Attachment of the phenyl group: The pyrimidine intermediate is then reacted with a phenyl derivative to introduce the phenyl group.

    Introduction of the butoxy group: The phenyl intermediate is further reacted with a butoxy-containing reagent to attach the butoxy group.

    Sulfonamide formation: Finally, the compound is reacted with a sulfonamide reagent to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-butoxy-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-butoxy-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-butoxy-N-(4-((4-(diethylamino)-6-ethylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3S/c1-5-8-17-33-22-13-15-23(16-14-22)34(31,32)29-21-11-9-20(10-12-21)27-25-26-19(4)18-24(28-25)30(6-2)7-3/h9-16,18,29H,5-8,17H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESZRFHWAOYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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